molecular formula C13H24OS B14366157 2,6-Dibutylthian-4-one CAS No. 92977-88-3

2,6-Dibutylthian-4-one

Cat. No.: B14366157
CAS No.: 92977-88-3
M. Wt: 228.40 g/mol
InChI Key: FDBRVBQMHAWZLR-UHFFFAOYSA-N
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Description

2,6-Dibutylthian-4-one is an organic compound belonging to the thian-4-one family It is characterized by the presence of two butyl groups attached to the second and sixth positions of the thian-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibutylthian-4-one typically involves the alkylation of thian-4-one with butyl halides. One common method is the reaction of thian-4-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibutylthian-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thian-4-ol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thian-4-ol derivatives

    Substitution: Various substituted thian-4-one derivatives depending on the nucleophile used

Scientific Research Applications

2,6-Dibutylthian-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibutylthian-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diphenylthian-4-one
  • 2,6-Dimethylthian-4-one
  • 2,6-Diethylthian-4-one

Uniqueness

2,6-Dibutylthian-4-one is unique due to the presence of butyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

92977-88-3

Molecular Formula

C13H24OS

Molecular Weight

228.40 g/mol

IUPAC Name

2,6-dibutylthian-4-one

InChI

InChI=1S/C13H24OS/c1-3-5-7-12-9-11(14)10-13(15-12)8-6-4-2/h12-13H,3-10H2,1-2H3

InChI Key

FDBRVBQMHAWZLR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)CC(S1)CCCC

Origin of Product

United States

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